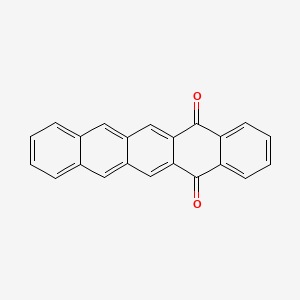

5,14-Pentacenedione

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Quinone Chemistry

5,14-Pentacenedione belongs to the family of polycyclic aromatic hydrocarbon (PAH) quinones. These are organic compounds characterized by a core structure of multiple fused aromatic rings, with two or more carbonyl groups (C=O) incorporated into the aromatic system. Quinones derived from PAHs are of significant interest due to their inherent redox activity, meaning they can readily accept and donate electrons. This property is central to their function in a variety of chemical and biological processes.

The introduction of carbonyl groups to the pentacene (B32325) backbone, a well-known organic semiconductor, to form this compound significantly alters its electronic and structural properties. While pentacene is a p-type semiconductor, the presence of the electron-withdrawing quinone moieties in this compound modifies its electronic character, influencing its potential applications. beilstein-journals.org The chemistry of PAH quinones is rich and diverse, with their properties being highly tunable through chemical modification. For instance, the reactivity of the carbonyl groups allows for further functionalization, leading to the synthesis of a wide array of derivatives with tailored electronic and optical characteristics. nih.govnih.gov

Significance of Pentacenedione Scaffolds in Organic Electronics and Optoelectronics

The pentacenedione scaffold, and specifically this compound, serves as a crucial building block in the design of materials for organic electronics and optoelectronics. These applications leverage the unique electronic and photophysical properties of the molecule.

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics, finding use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The pentacenedione core can act as an electron-accepting unit in such systems. By chemically linking electron-donating groups to the pentacenedione scaffold, researchers can create molecules with intramolecular charge transfer (ICT) characteristics. nih.gov This ICT process is fundamental to the operation of many organic electronic devices.

For example, the presence of this compound as an impurity in pentacene has been shown to negatively impact the performance of organic field-effect transistors (FETs). mdpi.comresearchgate.netresearchgate.netresearcher.life This highlights the significant influence of the quinone structure on charge transport properties. Conversely, intentional derivatization of the pentacenedione core can be used to fine-tune these properties for specific applications. nih.gov

The optical properties of this compound are also noteworthy. Its absorption and luminescence spectra are distinct from those of pentacene, with significant shifts to shorter wavelengths. mdpi.com The absorption spectrum of this compound in a toluene (B28343) solution exhibits a strong vibrational structure with maxima at 403, 432, and 456 nm. mdpi.com Its luminescence spectrum is mirror-symmetric to the absorption, with a maximum at 496 nm and a shoulder at 525 nm. mdpi.com These well-defined optical properties make pentacenedione derivatives interesting candidates for use in optoelectronic devices where specific light absorption and emission characteristics are required.

Current Research Landscape and Emerging Trends in Pentacenedione Systems

Current research on pentacenedione systems is vibrant and multifaceted, exploring new synthetic methodologies, investigating novel derivatives, and targeting advanced applications. A significant trend is the synthesis of complex derivatives of pentacenedione, often starting from related precursors like pentacene-5,7,12,14-tetraone. nih.govresearchgate.netrsc.orgdntb.gov.ua These efforts aim to create materials with precisely controlled electronic and structural properties.

One area of active investigation is the creation of twisted or non-planar pentacenedione derivatives. By introducing bulky substituents, researchers can induce a twisted conformation in the molecule. nih.govrsc.org This structural modification can prevent the typical herringbone packing seen in planar molecules, potentially leading to more efficient charge transport in the solid state. rsc.org

Furthermore, the redox activity of the pentacenedione core is being exploited to develop new types of functional materials. For instance, the reversible reduction and oxidation of these molecules can be used to switch their electronic and optical properties, opening up possibilities for applications in molecular switches and sensors. researchgate.netdntb.gov.ua The synthesis of highly π-extended tetrathiafulvalene (B1198394) analogues derived from pentacene-5,7,12,14-tetraone, which can reversibly reveal and conceal a central pentacene unit under redox control, exemplifies this trend. dntb.gov.ua

Researchers are also exploring the fundamental physical properties of pentacenedione and its derivatives in detail. This includes studies on their crystal structure, with this compound crystallizing in a rhombic system. mdpi.comresearcher.life Understanding the solid-state packing is crucial as it directly influences the material's electronic properties. acs.org

Below is a table summarizing some key properties and research findings related to this compound and its derivatives:

| Property/Finding | Description | References |

| Crystal Structure | This compound crystallizes in a rhombic system with the space group P212121. | mdpi.comresearcher.life |

| Optical Absorption | In toluene solution, this compound shows absorption maxima at 403, 432, and 456 nm. | mdpi.com |

| Luminescence | The luminescence spectrum in toluene has a maximum at 496 nm with a shoulder at 525 nm. | mdpi.com |

| Role as Impurity | The presence of this compound as an impurity in pentacene can reduce the hole mobility in field-effect transistors. | mdpi.comresearchgate.netresearchgate.netresearcher.life |

| Derivative Synthesis | Pentacene-5,7,12,14-tetraone is a versatile precursor for synthesizing various pentacenedione derivatives. | nih.govresearchgate.netrsc.orgdntb.gov.ua |

| Twisted Conformations | Introducing bulky substituents can lead to non-planar, twisted molecular structures with potentially improved charge transport. | nih.govrsc.org |

| Redox-Switchable Materials | The redox properties of the pentacenedione core are being utilized to create materials with switchable electronic and optical properties. | researchgate.netdntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6006-83-3 |

|---|---|

Molecular Formula |

C22H12O2 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

pentacene-5,14-dione |

InChI |

InChI=1S/C22H12O2/c23-21-17-7-3-4-8-18(17)22(24)20-12-16-10-14-6-2-1-5-13(14)9-15(16)11-19(20)21/h1-12H |

InChI Key |

WZMPFLVAXXQDRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5,14 Pentacenedione

Historical Development of 5,14-Pentacenedione Synthesis

The history of this compound is intrinsically linked to the synthesis of its parent compound, pentacene (B32325). Early syntheses of pentacene often involved precursors that could potentially lead to pentacenedione derivatives. mdpi.comresearchgate.net While the first synthesis of pentacene was achieved in the early 19th century through the dehydrogenation of 6,14-dihydropentacene, the specific synthesis and characterization of this compound came later. researchgate.net For a considerable period, this compound was identified as an impurity in commercial pentacene, often formed through the oxidation of pentacene when exposed to air. researchgate.netmdpi.com Its presence was found to negatively impact the electrical transport characteristics of pentacene-based field-effect transistors. mdpi.com

The crystal structure of this compound was solved for the first time in a rhombic system, revealing a flat conformational structure similar to pentacene. mdpi.com Despite its historical consideration as an impurity, dedicated synthetic routes have been described, highlighting its emergence as a valuable compound in its own right for the development of advanced materials. mdpi.com

Dehydrogenation Pathways from 5,14-Dihydropentacene Precursors

A notable synthetic route to the pentacene core involves the dehydrogenation of dihydropentacene precursors. Specifically, pentacene has been synthesized from 5,14-dihydropentacene through a transition metal-catalyzed dehydrogenation process. mdpi.comresearchgate.net This method involves the use of a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net The synthesis of the 5,14-dihydropentacene precursor itself can be achieved through a multi-step sequence starting from the reaction of benzocyclobutene with anthracene-1,4-endoxide. mdpi.comresearchgate.net While this pathway is primarily aimed at producing pentacene, modification of the reaction conditions or the starting material could potentially be adapted for the synthesis of this compound.

Strategic Functionalization through Ramirez Dibromoolefination Reactions

A key strategy for the derivatization of pentacenedione structures involves the Ramirez dibromoolefination reaction. This reaction has been effectively applied to pentacene-5,7,12,14-tetraone, a related derivative. rsc.orgresearchgate.netnih.gov In a selective transformation, one of the quinone units of the tetraone undergoes a two-fold Ramirez dibromoolefination to yield 7,12-bis(dibromomethylene)-7,12-dihydropentacene-5,14-dione. rsc.orgresearchgate.netnih.gov This reaction converts a quinone group into a quinodimethane moiety, which introduces significant steric hindrance and causes the pentacene core to adopt a non-planar, kinked shape. rsc.orgresearchgate.netnih.gov The starting material for this reaction, pentacene-5,7,12,14-tetraone, is mixed with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in dry chloroform (B151607) and refluxed to produce the desired dibromo-substituted pentacenedione derivative. nih.gov

Cross-Coupling Approaches for Aryl-Substituted Pentacenedione Derivatives (Ar4-PDs)

The dibromo-substituted pentacenedione derivative serves as a versatile intermediate for further functionalization via cross-coupling reactions to produce tetra-aryl-substituted pentacenedione derivatives (Ar4-PDs). rsc.orgrsc.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of pentacenedione derivatization, the tetrabromo-substituted pentacenedione is reacted with various areneboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃). rsc.orgrsc.org This reaction leads to the formation of a new series of redox-active tetraryl-substituted pentacenedione derivatives. rsc.orgrsc.org These Ar4-PDs often exhibit highly twisted molecular conformations due to the steric hindrance between the aryl substituents and the anthraquinodimethane part of the molecule. rsc.orgresearchgate.netrsc.org

Introduction of Electron-Donating Arene Substituents

The electronic properties of Ar4-PDs can be tuned by introducing different aryl groups. A significant development in this area is the incorporation of electron-donating arene substituents. rsc.orgnih.gov For instance, using an areneboronic acid containing a triphenylamine (B166846) (TPA) group in the Suzuki-Miyaura coupling reaction results in a TPA-substituted Ar4-PD. nih.gov This derivative exhibits amphoteric redox behavior and a narrowed electrochemical band gap. researchgate.net The twisted molecular structure is believed to facilitate through-space intramolecular charge transfer (ICT) between the electron-donating TPA groups and the electron-accepting anthraquinone (B42736) core. researchgate.netnih.gov This ICT can be further enhanced by protonation with a strong acid. nih.gov

The following table summarizes the electrochemical properties of some Ar4-PDs with different aryl substituents.

| Compound | Ar Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 3a | 4-methoxyphenyl | -5.73 | -3.58 | 2.15 |

| 5a | 4-(diphenylamino)phenyl | -5.11 | -3.73 | 1.38 |

| 5b | 4-(diphenylamino)phenyl (protonated) | -5.48 | -4.01 | 1.47 |

| 5c | pyren-1-yl | -5.78 | -3.61 | 2.17 |

| 5d | 9-anthracenyl | -5.69 | -3.59 | 2.10 |

Data sourced from cyclic voltammetry measurements. rsc.orgresearchgate.net

Nucleophilic Substitution and Addition Reactions for Advanced Derivatization

Nucleophilic reactions provide another avenue for the functionalization of pentacenedione systems. While much of the work has focused on the more accessible 6,13-pentacenedione or pentacene-5,7,12,14-tetraone, the principles can be extended to this compound. For example, 7,14-disubstituted pentacene-5,12-diones have been synthesized through the nucleophilic substitution reactions of pentacene-5,7,12,14-tetraone with various carbanions, such as 2,6-difluorophenyllithium, triisopropylsilylethynyllithium, and thienyllithium. mun.ca This approach involves the addition of the nucleophile to the carbonyl groups, followed by a subsequent reaction to yield the substituted dione (B5365651).

Furthermore, nucleophilic addition of organometallic reagents to pentacenediones is a known method for introducing functional groups. mun.ca For instance, the double addition of an alkynyl Grignard reagent to pentacene-6,13-dione has been reported as a key step in the synthesis of soluble pentacene derivatives. mun.ca Such reactions on this compound would open up pathways to a wide range of novel, functionalized materials.

Double S-Vinylation Reactions for Dithiafulvenyl Incorporation

A significant strategy for modifying the electronic characteristics of the pentacenedione core involves the incorporation of electron-donating groups. rsc.org One such method is the double S-vinylation reaction to introduce 1,4-dithiafulvenyl (DTF) moieties, which are effective electron donors. rsc.orgrsc.org This reaction is typically performed on a derivative, 7,12-bis(dibromomethylene)-7,12-dihydropentacene-5,14-dione, which is synthesized from pentacene-5,7,12,14-tetraone. rsc.orgnih.gov

In a reported synthesis, researchers performed double S-vinylation reactions on this dibromo-substituted pentacenedione to incorporate two electron-donating 1,4-dithiafulvenyl groups into the structure. rsc.orgnih.gov The resulting donor-acceptor (D-A) systems are noted to be highly redox-active and adopt a twisted conformation with doubly curved π-surfaces. rsc.orgresearchgate.net This structural modification is crucial for influencing the material's properties in the solid state. For instance, the co-crystallization of one such derivative with C70 fullerene led to the formation of ordered supramolecular assemblies, driven by the concave-convex complementarity between the curved pentacenedione derivative and the spherical fullerene. rsc.orgnih.gov

Functionalization with Geminal Enediyne and 1,3-Dithiole Moieties

Pentacene-5,7,12,14-tetraone serves as a versatile precursor for introducing a variety of functional groups through selective chemical reactions. dntb.gov.uaresearchgate.net Research has demonstrated its functionalization with both electron-withdrawing geminal enediyne groups and electron-donating 1,3-dithiole groups. mun.carsc.org This is achieved through a series of selective olefination and cross-coupling reactions. researchgate.netrsc.org

Molecular Design Principles for Donor-Acceptor (D-A) Systems

The design of donor-acceptor molecules based on the this compound scaffold is guided by principles aimed at controlling molecular conformation and improving material processability, both of which are critical for device performance.

Engineering of Twisted Molecular Conformations for Charge Transport

A primary challenge in the application of planar π-conjugated systems is their tendency to form strong intermolecular π-π stacking, which can negatively impact solubility and processing. rsc.orgnih.gov A key design principle to circumvent this is the engineering of twisted molecular conformations. nih.govresearchgate.net By introducing sterically bulky substituents onto the pentacenedione core, significant steric hindrance is created, forcing the molecule to adopt a non-planar, twisted shape. rsc.orgrsc.org

This strategy has been successfully implemented through the synthesis of tetraryl-substituted pentacenedione derivatives (Ar4-PDs) via Suzuki-Miyaura coupling reactions. rsc.orgrsc.org Single-crystal X-ray diffraction analysis and DFT calculations have confirmed that these molecules possess highly twisted structures. rsc.orgresearchgate.net This twisting is believed to facilitate through-space interactions between the electron-donating substituents (the donor) and the electron-accepting anthraquinone part of the pentacenedione core (the acceptor). rsc.orgrsc.org

When a strong electron donor like triphenylamine (TPA) is used, the resulting derivative exhibits a notable intramolecular charge transfer (ICT) band in the visible spectrum and a significantly narrowed electrochemical band gap. rsc.orgrsc.org This demonstrates that the twisted conformation provides an effective pathway for charge transfer, a crucial property for organic semiconductors. rsc.org

Table 1: Electrochemical Band Gaps of Aryl-Substituted Pentacenedione Derivatives

| Compound | Donor Group | Electrochemical Band Gap (Eg) |

| 5a | Triphenylamino (TPA) | 1.38 eV |

| 3a | Phenyl | 1.48 eV |

| 5c | 1-Pyrenyl | 2.39 eV |

Data sourced from cyclic voltammetry measurements as reported in literature. rsc.org

Rational Design for Enhanced Processability and Solubility

The inherent planarity of the pentacene backbone leads to strong π-π stacking, which, while beneficial for charge transport in some contexts, results in poor solubility in common organic solvents. nih.govmdpi.com This severely limits the purification and solution-based processing of these materials for device fabrication. rsc.orgnih.gov

A rational design approach to address this involves intentionally disrupting the planarity of the molecule. nih.gov Twisting the π-conjugated backbone into a non-planar conformation is an effective method to mitigate the strong intermolecular stacking, thereby enhancing solubility and processability. nih.govresearchgate.net This can be achieved by attaching sterically demanding groups to the pentacenedione framework. researchgate.net For instance, the introduction of bulky aryl groups or 1,4-dithiafulvenyl units forces the molecule into a twisted shape, which improves its solubility characteristics. rsc.orgresearchgate.net

In a related approach, asymmetric molecular design can be used to induce a slightly twisted conformation in solution, which aids in processing, while allowing the molecule to adopt a more planar structure in the solid state to maintain dense molecular packing for efficient charge transport in thin films. acs.org This combination of enhanced solubility and favorable solid-state packing is a key goal in the rational design of new organic semiconductor materials. nih.govacs.org

Molecular Structure and Conformation Studies of 5,14 Pentacenedione and Its Derivatives

Elucidation of Molecular Geometry through Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in resolving the molecular structures of 5,14-pentacenedione and its more complex derivatives, providing a foundational understanding of their solid-state properties.

Crystallographic Determination of Space Group

The crystal structure of the parent compound, this compound, has been determined through single-crystal X-ray diffraction analysis. researcher.lifemdpi.comresearchgate.net Research has established that crystals of this compound, which appear as golden needles, belong to the rhombic (orthorhombic) crystal system. researcher.lifemdpi.comresearcher.life The specific space group was identified as P2₁2₁2₁, a common arrangement for chiral molecules, though the molecule itself is achiral. researcher.lifemdpi.comresearchgate.net This crystallographic solution was a significant development, as prior to this work, no detailed crystal structure information for this specific compound was available. mdpi.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₂O₂ | mdpi.com |

| Crystal System | Rhombic (Orthorhombic) | researcher.lifemdpi.comresearcher.life |

| Space Group | P2₁2₁2₁ | researcher.lifemdpi.comresearchgate.net |

Analysis of Planar and Non-Planar Molecular Conformations

The conformation of the pentacene (B32325) backbone is a critical feature of these molecules. In its crystalline form, the unsubstituted this compound molecule possesses a notably flat, planar conformational structure. mdpi.comresearchgate.net This planarity is a shared characteristic with pentacene itself and is conducive to significant π-π stacking interactions in the solid state. rsc.orgnih.gov

In stark contrast, the introduction of substituents, particularly large aryl groups, leads to a dramatic departure from this planarity. rsc.orgresearchgate.netrsc.org For instance, a series of tetraryl-substituted pentacenedione derivatives (Ar₄-PDs) has been shown to adopt highly twisted or kinked molecular conformations. rsc.orgrsc.org In these derivatized forms, the central pentacene moiety is distorted, while the anthraquinone (B42736) segment tends to remain planar. rsc.org This shift from a planar to a non-planar geometry is a direct consequence of the steric demands imposed by the substituents. rsc.orgresearchgate.netrsc.org

Conformational Adaptability of Derivatized Pentacenediones

The ability to modify the conformation of the pentacenedione core through chemical derivatization is a key area of study. The attachment of different functional groups allows for the fine-tuning of the molecule's shape, which in turn influences its electronic properties and intermolecular organization.

Impact of Steric Encumbrance from Substituents on Molecular Twist

The primary driver for the conformational distortion in derivatized pentacenediones is steric encumbrance. rsc.orgresearchgate.netrsc.org When bulky substituents, such as aryl groups, are attached to the pentacenedione framework, significant steric hindrance arises between the substituents and the core structure. researchgate.netrsc.org This steric clashing forces the molecule to twist and adopt a non-planar, kinked geometry to relieve the strain. rsc.org Studies on tetraryl-substituted pentacenedione derivatives (Ar₄-PDs) have confirmed through single-crystal X-ray diffraction and density functional theory (DFT) calculations that the steric effects from the aryl groups lead to these highly twisted conformations. rsc.orgrsc.orgnih.gov The degree of distortion can be influenced by the size and nature of the substituent; for example, bulky pyrenyl groups have been observed to cause notable steric clashing across the central quinodimethane unit. rsc.org

| Compound Type | Molecular Conformation | Primary Influencing Factor | Reference |

|---|---|---|---|

| This compound (unsubstituted) | Planar | Inherent planarity of the pentacene core | mdpi.comresearchgate.netnih.gov |

| Tetraryl-substituted Pentacenediones (Ar₄-PDs) | Highly twisted, non-planar, kinked | Steric encumbrance from bulky aryl groups | rsc.orgresearchgate.netrsc.org |

Implications of Molecular Conformation for Intermolecular Interactions

Conversely, the highly twisted conformations of substituted derivatives preclude efficient π-π stacking. rsc.org This structural change, however, opens up alternative modes of interaction. The contorted shape can lead to the formation of unique supramolecular assemblies, such as those based on concave-convex complementarity. rsc.org Furthermore, the twisted geometry can bring specific functional groups into close proximity, facilitating through-space intramolecular interactions. rsc.orgresearchgate.netrsc.org In certain donor-acceptor systems based on the pentacenedione framework, the twisted structure is believed to enable orbital interactions between donor and acceptor moieties that would not be possible in a planar, fully conjugated system. rsc.orgrsc.org These through-space interactions are critical for understanding the intramolecular charge transfer (ICT) effects observed in these compounds. rsc.orgresearchgate.netrsc.org

Intramolecular Bonding and Torsional Angles

A quantitative measure of molecular twisting is provided by the analysis of torsional (or dihedral) angles. These angles describe the rotation around a chemical bond and are essential for defining the three-dimensional shape of a molecule. In the context of pentacenedione derivatives, torsional angles between the planes of the aromatic rings quantify the degree of deviation from planarity.

While specific torsional angle values for a wide range of this compound derivatives are not extensively cataloged in single publications, the concept is central to understanding their structural flexibility. frontiersin.orgbham.ac.uk For example, in related anthraquinone systems, side chains can adopt specific conformations defined by torsion angles such as -66.9° and -65.8°. iucr.org In more complex, cage-like molecular architectures, torsional angles are dynamic and can change significantly upon the inclusion of guest molecules, with reported variations spanning from ~19° to ~39° in one system and from ~3° to ~75° in another, demonstrating a high degree of structural adaptability. frontiersin.orgbham.ac.uk For derivatized pentacenediones, the steric hindrance forces significant changes in the dihedral angles along the molecular backbone, resulting in the observed twisted geometries. nih.gov

Intramolecular hydrogen bonding can also play a role in defining the conformation of certain derivatives. In a substituted anthraquinone, an intramolecular O-H···O hydrogen bond helps to lock a portion of the molecule into a specific ring motif. iucr.org Such non-covalent interactions, alongside the steric pressures from bulky groups, contribute to the final, stable conformation of the molecule.

Crystallography and Solid State Architecture of 5,14 Pentacenedione

Crystal Growth Methodologies for Single Crystals of 5,14-Pentacenedione

The production of high-quality single crystals is a prerequisite for the accurate determination of a material's intrinsic properties and for its application in advanced electronic devices. For this compound, a compound often found as an oxidation product of pentacene (B32325), specific techniques have been employed to obtain crystals suitable for crystallographic analysis.

Physical Vapor Transport (PVT) Methodologies

The Physical Vapor Transport (PVT) method has proven to be a successful technique for the growth of this compound single crystals. researchgate.netresearchgate.net This process typically occurs during the purification of pentacene, where this compound is present as an impurity. In a dual-temperature zone horizontal furnace, a temperature gradient is established, leading to the sublimation of the source material at the hotter end and its subsequent crystallization at the cooler end.

During the PVT growth of pentacene, golden, needle-like crystals of this compound have been observed to co-precipitate, often reaching lengths of over 10 mm. researchgate.net These crystals tend to deposit in the colder regions of the growth furnace. researchgate.net The formation of these crystals is attributed to the degradation of pentacene in the presence of air. Single-crystal X-ray diffraction has confirmed the identity of these needle-like crystals as this compound, and this method has enabled the first determination of its crystal structure. researchgate.net

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Crystal Habit | Golden, needle-like | researchgate.net |

Controlled Crystallization from Solution

While the PVT method has yielded single crystals of this compound, information regarding its controlled crystallization from solution is less prevalent in the scientific literature. General principles of solution-based crystallization involve dissolving the solute in a suitable solvent at an elevated temperature to achieve supersaturation, followed by slow cooling to induce crystallization. The choice of solvent and the rate of cooling are critical parameters that influence the size and quality of the resulting crystals. For complex organic molecules like pentacenedione derivatives, a careful selection of solvents with appropriate polarity and boiling points is necessary to control the nucleation and growth processes. Techniques such as slow evaporation, solvent-vapor diffusion, and temperature gradient methods are commonly employed to achieve controlled crystallization from solution. However, specific protocols tailored to this compound remain an area for further investigation.

Crystal Packing Motifs and Intermolecular Interactions

Analysis of π-Stacking and its Variations

In the crystal lattice of many polycyclic aromatic hydrocarbons, π-stacking is a dominant intermolecular interaction that significantly influences charge transport. This interaction arises from the attractive, non-covalent forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking, including the interplanar distance and the degree of molecular overlap, is crucial.

For pentacene derivatives, variations in substituents can significantly alter the π-stacking arrangement, leading to either a face-to-face or a slip-stacked conformation. The slip-stacked motif is often observed as it can minimize steric repulsion between molecules. A detailed analysis of the this compound crystal structure would be necessary to fully characterize its specific π-stacking distances and motifs, which are critical for understanding its potential as an organic semiconductor.

Assessment of Electrostatic and Van der Waals Contributions to Lattice Energy

The stability of a molecular crystal is quantified by its lattice energy, which is the sum of all intermolecular interactions within the crystal. These interactions can be broadly categorized into electrostatic (Coulombic) forces and van der Waals forces. The latter includes dispersion forces (London forces) and short-range repulsive interactions.

Computational methods, such as those based on density functional theory (DFT) with dispersion corrections or symmetry-adapted perturbation theory (SAPT), are employed to dissect the contributions of these different forces to the total lattice energy. For this compound, the presence of polar carbonyl groups introduces permanent dipoles, suggesting that electrostatic interactions will play a notable role in its crystal packing, in addition to the ubiquitous van der Waals forces that are significant for large aromatic systems. A quantitative assessment would provide valuable insights into the nature of the forces governing the solid-state assembly of this molecule.

Diagrams of Pair Interaction Potentials and Distances in Crystal Structures

To visualize and quantify the intermolecular interactions within the crystal structure of this compound, computational tools such as Hirshfeld surface analysis and the generation of 2D fingerprint plots are invaluable. The Hirshfeld surface provides a graphical representation of the space occupied by a molecule in a crystal and can be color-coded to highlight different types of intermolecular contacts and their relative strengths.

Furthermore, diagrams of pair interaction potentials can illustrate the energetic landscape of molecular interactions as a function of distance and orientation. These diagrams, often generated from high-level quantum mechanical calculations, can reveal the preferred geometries and binding energies of molecular pairs within the crystal, offering a detailed picture of the forces at play in the solid state. For this compound, such diagrams would elucidate the specific roles of C-H···O interactions involving the carbonyl groups and the π-π interactions of the aromatic core in directing the crystal packing.

Polymorphism in Pentacenedione Systems

The specific crystal structure of this compound, a derivative of pentacene, has been identified and solved in a rhombic system with the space group P2₁2₁2₁. researchgate.net This compound can co-precipitate as golden, needle-like crystals during the growth of pentacene crystals. researchgate.net While polymorphism, the ability of a substance to exist in multiple crystalline forms, is a known characteristic of its parent compound pentacene, which exhibits variations in its crystal phase depending on temperature, film thickness, and deposition rate, specific polymorphic forms of this compound itself are not extensively detailed in current research. mdpi.com

Thin Film Growth Morphology and Microstructure

The conditions under which thin films are deposited, such as substrate temperature and deposition rate, are critical parameters that influence film structure and morphology. cnr.it For instance, in the thermal evaporation of pentacene, slower deposition rates have been found to be optimal for achieving better crystallization. mdpi.com While specific studies detailing the influence of deposition conditions on the growth of pure this compound films are limited, the general principles of thin film deposition suggest that parameters like background pressure can affect film density and impurity incorporation. mdpi.com Higher pressures may lead to more compact films, while lower pressures could reduce the inclusion of contaminants. mdpi.com The nature of the substrate also plays a crucial role, acting as a potential template that can influence the morphology of the deposited film. aps.org

In organic semiconductor films, molecular orientation relative to the substrate is a key determinant of electronic properties. For instance, pentacene thin films are known to form highly ordered structures, with molecules typically aligning in an "end-on" orientation, where the long axis of the molecule is perpendicular to the substrate surface. nih.gov The presence of impurities such as this compound can disrupt this ordered growth. By inducing an increase in the nucleation of grains, the impurity can lead to smaller grain sizes, which in turn affects the long-range crystalline order and orientation within the polycrystalline film. arxiv.org On isotropic substrates like oxidized silicon, pentacene films tend to lack a specific in-plane azimuthal order, resulting in an isotropic film structure. uni-tuebingen.de The introduction of this compound can further modify the local structure and grain morphology. arxiv.org

The presence of this compound (also known as pentacenequinone or PnQ) as an impurity phase has a pronounced effect on the morphology of pentacene thin films. researchgate.net Even at low concentrations, the impurity directly influences the early stages of film growth by increasing the nucleation density of grains. arxiv.org This leads to a significant change in the film's microstructure, most notably a decrease in the average grain size. arxiv.org

Studies have shown a direct correlation between the concentration of this compound and the resulting film morphology. arxiv.org At impurity number fractions below approximately 0.008, significant changes in charge transport are observed without major alterations to the film morphology. arxiv.org However, as the impurity concentration increases beyond this threshold, the impact on grain size becomes more pronounced. arxiv.org This suggests that this compound acts as a nucleating agent during the initial stages of film formation. arxiv.org

Further analysis into the nucleation process reveals that a higher content of this compound reduces the critical nucleus size required for the formation of a stable pentacene island. researchgate.net This indicates a favorable energy for the formation of complexes between pentacene and this compound, which alters the growth dynamics of the film. researchgate.net

Interactive Data Table: Effect of this compound (PnQ) Impurity on Pentacene Film Properties

Electronic Structure and Frontier Molecular Orbital Analysis

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

While explicit numerical values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the unmodified 5,14-Pentacenedione are not consistently reported in isolation, studies on its derivatives provide insights into the general electronic landscape. Density Functional Theory (DFT) calculations are frequently employed to elucidate these energy levels. For instance, in a tetraryl-substituted pentacenedione derivative (compound 5a), DFT calculations at the B3LYP/6-31G(d,p) level indicated a gas-phase HOMO-LUMO gap of 2.27 eV nih.gov. In this derivative, the HOMO was primarily localized around electron-donating triphenylamino (TPA) groups adjacent to the anthraquinone (B42736) unit, while the LUMO was predominantly distributed at the anthraquinone unit nih.gov. This spatial separation of HOMO and LUMO is indicative of intramolecular charge transfer characteristics within such systems nih.gov.

Band Gap Characterization (Optical and Electrochemical)

The band gap of this compound can be characterized through both optical absorption and electrochemical measurements, providing complementary insights into its electronic transitions and redox behavior.

Optical Data for this compound (in Toluene) vulcanchem.commdpi.com

| Property | Value (nm) |

| λabs (max) | 403, 432, 456 |

| λem (max) | 496 |

| λem (shoulder) | 525 |

| Quantum Yield (Φ) | 0.18 |

The compound exhibits a blue-shifted absorption spectrum compared to pentacene (B32325), with distinct maxima at 403, 432, and 456 nm in toluene (B28343) vulcanchem.commdpi.com. Luminescence studies reveal a symmetric emission profile centered at 496 nm, with a shoulder at 525 nm, attributed to rigid π-conjugation and reduced exciton (B1674681) trapping vulcanchem.com. The optical band gap can be estimated from the absorption onset.

Electrochemical characterization, typically performed via cyclic voltammetry (CV), provides information on the redox potentials, which can be correlated to the HOMO and LUMO energy levels. For a triphenylamino (TPA) substituted pentacenedione derivative, an electrochemical band gap of 1.38 eV has been reported, demonstrating its potential as a low HOMO-LUMO gap system for organic semiconductors nih.govresearchgate.netrsc.org.

For pentacenedione derivatives, a strong correlation between the UV-Vis determined optical band gap and the electrochemical band gap deduced from cyclic voltammetry analysis has been observed nih.gov. This agreement confirms that these compounds can function as donor-acceptor (D-A) systems with low HOMO-LUMO gaps, making them suitable for organic semiconductor applications nih.gov. This correlation is a standard approach to validate the electronic properties derived from different experimental techniques.

Charge Distribution and Intramolecular Charge Transfer (ICT) Phenomena

The presence of ketone groups in this compound significantly influences its charge distribution. Quantum chemical calculations on oxo-derivatives like 6,13-pentacenedione and 5,7,12,14-pentacenetetrone (B1580515) reveal a discernible charge localization at the oxygen atoms tugraz.atacs.orgdpg-verhandlungen.de. This charge localization leads to electrostatic oxygen-π interactions, favoring a more planar stacking in the crystalline phase compared to the herringbone packing of pentacene tugraz.atacs.orgdpg-verhandlungen.de.

Intramolecular charge transfer (ICT) phenomena can be induced and modulated in this compound and its derivatives. For instance, protonation of this compound with trifluoroacetic acid (TFA) has been shown to induce ICT, resulting in an 80 nm red-shift in its absorption spectrum vulcanchem.com. This effect highlights the potential for tuning the optoelectronic properties of this compound through chemical stimuli vulcanchem.com. In substituted pentacenedione derivatives, the twisted molecular conformation can facilitate through-space interactions between electron-donating and electron-accepting groups, leading to noticeable ICT bands in the visible region, which can be further enhanced by protonation nih.govresearchgate.netrsc.org.

Molecular Orbital Tuning Strategies through Chemical Modification

Chemical modification offers a powerful route to fine-tune the molecular orbital characteristics of this compound, influencing its electronic and optoelectronic performance.

The phase and nodal properties of π-orbitals are fundamental to charge transport in organic semiconductors. While direct examples for this compound are specific, general strategies for pentacene-based systems involve modifying the π-backbones or tuning these orbital characteristics nih.gov. The introduction of certain substituents typically does not substantially alter the phase and nodal properties of frontier π-orbitals, but strategic modifications can achieve this nih.gov.

Strategies for tuning the energy levels of this compound derivatives often involve the incorporation of various functional groups. For example, the preparation of tetraryl-substituted pentacenedione derivatives (Ar4-PDs) via Suzuki-Miyaura coupling reactions demonstrates that the nature of the aryl (Ar) group critically influences the redox properties, and thus the HOMO and LUMO energy levels, of these systems nih.govrsc.org. Attaching strong electron-donating groups, such as triphenylamino (TPA), can lead to a narrowed electrochemical band gap and amphoteric redox behavior nih.govresearchgate.netrsc.org. This approach provides a molecular means to fine-tune the electronic properties of these donor-acceptor systems for specific applications nih.gov.

Optoelectronic and Photophysical Investigations of 5,14 Pentacenedione Derivatives

UV-Visible Absorption Spectroscopy: Spectral Features and Vibrational Structure

The electronic absorption spectrum of 5,14-pentacenedione dissolved in toluene (B28343) exhibits distinct absorption bands in the visible region. The spectrum is characterized by a strong vibrational structure, which is typical for rigid aromatic molecules. The absorption maxima have been identified at 403 nm, 432 nm, and 456 nm. This well-resolved vibronic structure provides insight into the vibrational energy levels associated with the electronic ground state of the molecule. The different peaks correspond to transitions from the ground vibrational level of the ground electronic state to various vibrational levels of the excited electronic state.

Table 1: UV-Visible Absorption Maxima of this compound in Toluene

| Wavelength (λmax) |

|---|

| 403 nm |

| 432 nm |

| 456 nm |

Luminescence Spectroscopy: Emission Maxima and Quantum Efficiencies

In luminescence spectroscopy, this compound in a toluene solution displays an emission spectrum that is characteristic of its pentacene-based structure, though shifted compared to pentacene (B32325) itself. The luminescence spectrum shows a maximum at 496 nm, accompanied by a long-wavelength shoulder at 525 nm. This emission is a mirror image of the absorption spectrum, which is consistent with the Franck-Condon principle for molecules with similar geometries in their ground and excited states.

Detailed studies on the luminescence quantum efficiencies of this compound and its derivatives are not extensively available in the reviewed literature. Some functionalized derivatives of the related 5,7,12,14-pentacenetetrone (B1580515) have been reported to be non-emissive, suggesting that non-radiative decay pathways are highly favored over fluorescence in those specific structures.

Table 2: Luminescence Maxima of this compound in Toluene

| Wavelength (λem) |

|---|

| 496 nm |

| 525 nm (shoulder) |

Specific experimental studies detailing the solvatochromic effects on the emission spectra of this compound or its derivatives were not identified in the surveyed scientific literature. Solvatochromism, the shift in the position of absorption or emission spectral bands with a change in solvent polarity, is a key characteristic for understanding the differences in dipole moment between the ground and excited states of a molecule. The absence of such data for this compound derivatives limits a full understanding of their excited-state polarity and interactions with their solvent environment.

Excited-State Dynamics and Lifetimes

The excited-state dynamics of derivatives of this compound, particularly 5,14-bis(trialkylsilylethynyl)-substituted pentacenes (where the alkyl group can be triisopropyl, triethyl, or triisobutyl), have been investigated using femtosecond transient absorption spectroscopy. These studies reveal complex and rapid decay pathways following photoexcitation.

In amorphous thin films of these derivatives, the energetic conditions are suitable for singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons. Triplet pairs are observed to form with high efficiency. However, only a modest yield of independent, long-lived triplets is ultimately produced.

In crystalline films, the molecular packing arrangement plays a crucial role. While triplet pairs still form efficiently, they decay very rapidly due to strong coupling to the ground state. This leads to a complete quenching of the triplet pairs, and consequently, no independent triplets are observed. This rapid decay is attributed to a nonadiabatic transition directly back to the ground state. Specific lifetimes for the excited singlet or triplet states have not been quantitatively reported in the available literature, which instead focuses on the efficiency and pathways of these decay processes.

While ultrafast intersystem crossing (ISC) is a known mechanism for enhancing the photochemical stability of some pentacene derivatives, particularly those functionalized with radical substituents, the primary excited-state deactivation pathway studied for 5,14-bis(trialkylsilylethynyl)-pentacene derivatives is singlet fission and subsequent triplet pair dynamics. nih.gov In these specific derivatives, the focus of investigation has been on the formation of triplet pairs and their subsequent rapid decay back to the ground state in crystalline phases, rather than on the direct conversion of a singlet excited state to a single triplet state via ISC. nih.gov The molecular packing in crystals of these 5,14-substituted pentacenes appears to favor a rapid internal conversion of the triplet pair to the ground state, effectively quenching any potential for long-lived triplet states that would typically be populated via ISC. nih.gov

The introduction of π-conjugated substituents, such as trialkylsilylethynyl groups, at the 5- and 14-positions of the pentacene core is a synthetic strategy employed to modify its electronic properties and solubility. While extending π-conjugation is a general approach to enhance the stability of organic semiconductors, specific studies quantitatively linking this substitution pattern in this compound derivatives to enhanced photochemical stability are limited. Research on related 5,14-bis(trialkylsilylethynyl)pentacenes indicates that while these molecules can be synthesized and studied, their excited states in crystalline films are subject to rapid quenching. nih.gov This rapid deactivation to the ground state could, in principle, contribute to photostability by minimizing the lifetime of reactive excited states, but this has not been the primary focus of the existing research, which has centered on the implications for singlet fission applications. nih.gov

Redox Activity and Electrochemical Characterization

Cyclic Voltammetry (CV) Studies of Redox Potentials

Cyclic voltammetry (CV) is a fundamental electrochemical technique employed to investigate the redox potentials of 5,14-pentacenedione and its derivatives. Studies on tetraryl-substituted pentacenedione derivatives (Ar4-PDs) have revealed distinct redox features, with the nature of the aryl (Ar) group significantly influencing these properties. Experiments are typically conducted in aprotic solvents like dichloromethane (B109758) (CH2Cl2) with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu4NBF4, 0.1 M), utilizing a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode at a scan rate of 0.20 V s⁻¹. researchgate.net

For instance, a phenyl-functionalized pentacenedione derivative (compound 3a) displays a weak anodic peak at +1.25 V and a cathodic peak at +0.52 V in the positive potential window. These peaks are attributed to electron transfer processes occurring on the electron-donating anisole (B1667542) groups present in the structure. rsc.org, nih.gov

More complex redox behavior is observed in derivatives with stronger electron-dondonating substituents. A triphenylamino (TPA)-substituted pentacenedione (compound 5a) exhibits two reversible reduction waves at cathodic peak potentials (Epc) of -0.73 V and -1.03 V, alongside two reversible oxidation waves at anodic peak potentials (Epa) of +0.65 V and +0.92 V. These are indicative of stepwise single-electron transfers on the anthraquinone (B42736) moiety. rsc.org In contrast, a PhCBz-substituted derivative (compound 5b) shows a redox wave pair in the negative potential window at Epc = -0.93 V and Epa = -0.52 V, corresponding to simultaneous two-electron transfers on the anthraquinone unit. rsc.org An irreversible oxidation process with an anodic peak at +1.71 V is observed for a pyrene (B120774) (PY)-substituted compound (5c), which is attributed to the oxidation of the pyrene moiety itself. rsc.org

The observed redox potentials for selected substituted pentacenedione derivatives are summarized in the table below:

| Compound (Ar Group) | Oxidation Peak Potential (Epa, V) | Reduction Peak Potential (Epc, V) | Attributed Process | Reversibility | Reference |

| 3a (Phenyl) | +1.25 (anodic) | +0.52 (cathodic) | Electron transfer on anisole groups | - | rsc.org, nih.gov |

| 5a (Triphenylamino) | +0.65, +0.92 | -0.73, -1.03 | Stepwise single-electron transfers on anthraquinone moiety | Reversible | rsc.org |

| 5b (PhCBz) | -0.52 | -0.93 | Simultaneous two-electron transfers on anthraquinone moiety | Quasi-reversible | rsc.org |

| 5c (Pyrene) | +1.71 (anodic) | - | Oxidation of pyrene | Irreversible | rsc.org |

Electrochemical Reversibility of Quinone Units

The quinone units inherent to the this compound structure are known for their electrochemical reversibility, particularly upon reduction. Quinone itself can undergo a two-electron reduction to form an aromatic dianion, characterized by relatively low reduction potentials and good electrochemical reversibility. rsc.org, researchgate.net, researchgate.net, acs.org This characteristic is maintained when quinone units are embedded within linear acene structures like pentacenedione, forming quinoidal π-acceptors. researchgate.net

For example, the TPA-substituted pentacenedione (compound 5a) demonstrates clear reversible reduction and oxidation waves in its cyclic voltammogram, indicating stable radical anion and dianion species formed during the electron transfer processes. rsc.org While many quinone-based systems exhibit high reversibility, the reversibility can be influenced by the nature of the substituents. For instance, the electrochemical reduction of the PhCBz-substituted pentacenedione (compound 5b) is described as a quasi-reversible process, suggesting some degree of kinetic limitation or instability of the intermediate species compared to fully reversible systems. rsc.org

Influence of Substituent Electronic Properties on Redox Behavior

A critical aspect of pentacenedione chemistry is the profound influence of substituent electronic properties on its redox behavior. Extensive studies on tetraryl-substituted pentacenedione derivatives (Ar4-PDs) have consistently shown that the electronic nature of the aryl (Ar) group plays a decisive role in modulating the compound's redox potentials. rsc.org, rsc.org, researchgate.net, rsc.org, researchgate.net, researchgate.net, researchgate.net

Electron-donating groups, such as the triphenylamino (TPA) moiety, significantly alter the electronic structure and, consequently, the redox characteristics of the pentacenedione core. rsc.org, rsc.org This dependence on the Ar group's nature provides a molecular strategy for fine-tuning the electronic properties of these donor-acceptor (D-A) systems. rsc.org Beyond electronic effects, the steric hindrance introduced by the Ar substituents can induce highly twisted molecular conformations in the pentacenedione derivatives. rsc.org, rsc.org, researchgate.net, rsc.org, researchgate.net This twisted geometry is believed to facilitate through-space interactions between the donor (substituent) and acceptor (anthraquinone-like moiety within the pentacenedione core) groups, thereby influencing intramolecular charge transfer (ICT) effects and ultimately impacting the redox behavior. rsc.org, rsc.org, researchgate.net, rsc.org, researchgate.net

Amphoteric Redox Characteristics of Substituted Pentacenediones

Several substituted pentacenediones exhibit amphoteric redox characteristics, meaning they are capable of undergoing both reduction and oxidation processes. This dual redox capability is highly desirable for various applications in molecular electronics and optoelectronics. rsc.org, rsc.org, researchgate.net, rsc.org, acs.org, researchgate.net

Among the investigated Ar4-PDs, compounds 3a, 5a, and 5c have been identified as displaying clear amphoteric redox behavior. rsc.org Notably, the TPA-substituted derivative (compound 5a), which incorporates a strong electron-donating group, demonstrates pronounced amphoteric redox activity. This is accompanied by a significantly narrowed electrochemical band gap of 1.38 eV. rsc.org, rsc.org, researchgate.net, rsc.org, researchgate.net The reduction in the band gap is consistent with the observation of a long-wavelength intramolecular charge transfer (ICT) band in its UV-vis absorption spectrum, indicating efficient charge separation within the molecule. rsc.org, rsc.org, researchgate.net, rsc.org The electrochemical band gaps (Eg) for other amphoteric Ar4-PDs include 1.48 eV for compound 3a and 2.39 eV for compound 5c. rsc.org

The electrochemical band gaps for selected amphoteric substituted pentacenedione derivatives are presented below:

| Compound (Ar Group) | Electrochemical Band Gap (Eg, eV) | Reference |

| 3a (Phenyl) | 1.48 | rsc.org |

| 5a (Triphenylamino) | 1.38 | rsc.org, rsc.org, researchgate.net, rsc.org, researchgate.net |

| 5c (Pyrene) | 2.39 | rsc.org |

Redox Control in π-Extended Systems

The redox properties of this compound, as a π-extended system, are intrinsically linked to its extensive conjugation and the resulting electron delocalization. The ability to control these redox properties is crucial for designing advanced functional materials. Quinone units, when integrated into linear acene structures, form quinoidal π-acceptors, with pentacene-5,7,12,14-tetraone being a notable example that serves as a versatile platform for developing novel redox-active donor-acceptor molecular systems. researchgate.net

Strategies for achieving redox control in such π-extended systems include precise molecular design and structural modifications. The introduction of specific electron-donating or electron-withdrawing groups allows for the tuning of electronic states and, consequently, the redox potentials. researchgate.net, researchgate.net, nih.gov Furthermore, conformational twisting of π-conjugated organic molecules can prevent strong intermolecular π-π stacking in the solid state, which in turn facilitates efficient charge-carrier transport in organic semiconductors. researchgate.net

Beyond simple electronic tuning, redox control in π-extended systems can enable more complex functionalities. Examples include the redox-controlled generation of large polycyclic aromatic hydrocarbon (PAH) cores and hysteretic three-state redox interconversion, where structural and optical properties can be reversibly modulated by redox stimuli. dntb.gov.ua, acs.org The charge state of pentacenedione and tetrone derivatives can even be influenced by the nature of the supporting substrate, offering another avenue for external control over their electronic properties. nih.gov

Applications in Organic Electronic Materials Science

Organic Semiconductors based on 5,14-Pentacenedione Derivatives

Derivatives of this compound are being developed as advanced organic semiconductors. A key strategy in their design involves creating donor-acceptor (D-A) molecules, where an electron-donating group is linked to the electron-accepting pentacenedione core. nih.govrsc.org This architecture allows for the tuning of the molecule's physicochemical properties. nih.gov For instance, a new series of redox-active tetraryl-substituted pentacenedione derivatives (Ar4-PDs) was synthesized through Suzuki–Miyaura coupling reactions. rsc.orgrsc.org These derivatives often possess highly twisted molecular conformations, which is a deliberate design choice to improve material properties. nih.govrsc.org

The twisting of the π-conjugated backbone is an effective method to overcome the low solubility and processability that often challenge planar π-conjugated systems due to strong intermolecular π–π stacking. rsc.org This conformational twisting can prevent the common herringbone π-stacking motif in the solid state, which in turn can facilitate more efficient charge-carrier transport. nih.gov An example is a twisted furan-based organic material reported as a solution-processable organic semiconductor with high solubility in most organic solvents. rsc.org

In contrast to twisted structures, the introduction of oxygen atoms in linear acenes like in 6,13-pentacenequinone (B1223199) (an isomer of this compound) and 5,7,12,14-pentacenetetrone (B1580515) can lead to an almost coplanar stacking arrangement, differing from the herringbone packing of pentacene (B32325). tugraz.atacs.org This is attributed to electrostatic O-π interactions caused by charge localization at the oxygen atoms. tugraz.at

Derivatives incorporating triphenylamine (B166846) (TPA), a well-known electron donor, have been synthesized. nih.gov TPA derivatives are noted for their applications as dye sensitizers in solar cells and as electroluminophores in OLEDs. nih.govrsc.org When coupled with a pentacenedione derivative, the resulting D-A molecule can exhibit an intramolecular charge transfer (ICT) band, a property that is beneficial for optoelectronic applications. rsc.org

Performance in Organic Field-Effect Transistors (OFETs)

This compound plays a dual role in the context of Organic Field-Effect Transistors (OFETs). On one hand, its derivatives are being actively investigated as the primary semiconductor layer. nih.govrsc.org On the other hand, its presence as an impurity in pentacene, a benchmark p-type organic semiconductor, is known to significantly affect device performance. researcher.lifecolab.wssciprofiles.comresearchgate.net

As a derivative, a single-crystal OFET fabricated from a twisted pentacenedione-based compound demonstrated a hole mobility as high as 1.0 cm² V⁻¹ s⁻¹. rsc.org This high performance is attributed to the unique molecular packing induced by the twisted structure. nih.gov In general, the performance of OFETs is not only governed by the intrinsic properties of the organic semiconductor but is also heavily influenced by factors like the interface with the dielectric layer and the contact resistance with the source/drain electrodes. colab.wsjos.ac.cn

When present as an impurity, this compound negatively impacts the performance of pentacene-based OFETs. Studies have consistently shown that the presence of such impurities in commercial pentacene significantly reduces the hole mobility and degrades the morphological quality of the thin polycrystalline films. researcher.lifecolab.wssciprofiles.comresearchgate.net

| Material | Role | Reported Hole Mobility (μ) | Key Finding | Reference |

|---|---|---|---|---|

| Twisted Pentacenedione Derivative | Active Semiconductor | Up to 1.0 cm² V⁻¹ s⁻¹ | Twisted conformation facilitates efficient charge transport in single-crystal OFETs. | rsc.org |

| Pentacene | Active Semiconductor | Up to 1.52 cm²/Vs | High mobility achieved on OTS-treated substrates, demonstrating the importance of interface engineering. | tcichemicals.com |

| Pentacene with WO₃ buffer layer | Active Semiconductor | 1.90 cm²/(V·s) | Insertion of a buffer layer improves mobility by reducing the interface energy barrier. | jos.ac.cn |

| Pentacene (with this compound impurity) | Impurity | Noticeably reduced | The presence of the dione (B5365651) impurity degrades the morphological quality of films and lowers hole mobility. | researcher.lifecolab.wssciprofiles.com |

Several critical factors influence charge carrier transport and mobility in OFETs based on pentacenedione derivatives and related materials.

Molecular Packing and Conformation: The spatial arrangement of molecules in the solid state is paramount. Twisting the π-conjugated backbone of a molecule can disrupt the typical herringbone packing, which can be beneficial for charge transport. nih.gov This strategy enhances solubility and can lead to more favorable intermolecular electronic coupling for efficient charge hopping. rsc.org Conversely, planar molecules like oxo-derivatives of pentacene adopt a coplanar stacking due to electrostatic O-π interactions, which also directly dictates the charge transport pathways. tugraz.at

Interfacial Properties: The interface between the organic semiconductor and the gate dielectric is critical for OFET performance. colab.ws Chemical and morphological structures at this interface affect charge modulation, trapping, and transport. colab.ws Modifying the dielectric surface, for instance with self-assembled monolayers (SAMs), can significantly alter the growth of the semiconductor film and improve device performance. tcichemicals.com

Contact Resistance: The injection of charge from the source/drain electrodes into the organic semiconductor is a key process. Large contact resistance can lead to poor charge injection and limit device performance. jos.ac.cn Inserting thin buffer layers, such as tungsten trioxide (WO₃), between the metal electrodes and the organic layer has been shown to decrease the interface energy barrier and contact resistance, thereby improving mobility. jos.ac.cn

Purity of Material: The presence of impurities, such as this compound in pentacene, acts as charge traps or scattering centers. sciprofiles.comscience.gov These impurities disrupt the crystalline order of the semiconductor film, leading to a noticeable reduction in charge carrier mobility. researcher.lifecolab.ws

The presence of this compound as an impurity in pentacene has a detrimental effect on OFET performance. researcher.lifecolab.ws It has been established that these impurity molecules negatively affect the morphological quality of thin polycrystalline films and significantly decrease the hole mobility. sciprofiles.comresearchgate.net The primary method for mitigating these adverse effects is through the purification of the starting pentacene material.

During the physical vapor transport method used for growing pentacene crystals, this compound has been observed to co-precipitate as distinct golden needle-like crystals alongside the desired dark-blue pentacene crystals. sciprofiles.comresearchgate.netresearchgate.net This physical difference allows for a degree of separation.

The development of improved, low-temperature, and rapid synthetic routes for pentacene is a key strategy to minimize the formation of oxidized byproducts like pentacenedione. mdpi.com For example, a synthesis from 6,13-dihydro-6,13-dihydroxypentacene under mild conditions showed no mass spectrometry or UV-Vis evidence of pentacene-6,13-dione in the final product. mdpi.com Ensuring high purity of the semiconductor is thus a critical step in fabricating high-performance devices. tcichemicals.com

Role in Organic Light-Emitting Diodes (OLEDs)

Donor-acceptor compounds derived from this compound are recognized for their potential application as electroluminophores in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgresearchgate.net The electronic properties of these D-A systems can be tuned by modifying the donor and acceptor moieties to achieve desired emission colors and efficiencies. nih.gov Specifically, derivatives of triphenylamine (TPA), which have been successfully coupled to a pentacenedione core, are known for their use as electroluminophores. nih.govrsc.org

Furthermore, while some complex pentacene derivatives with radical substituents were found to have their luminescence quenched, it was suggested that this property could potentially be restored through chemical treatment after device fabrication, opening a possible route for their use in OLEDs. nii.ac.jp The broader family of pentacene-based materials has also been explored in OLEDs, for instance, by using doped pentacene films as buffer layers to enhance conductivity and device stability. researcher.life

Contributions to Organic Photovoltaics (OPVs)

The development of novel donor-acceptor molecules based on this compound is also targeted at applications in Organic Photovoltaics (OPVs). nih.govrsc.orgresearchgate.net In an OPV device, the interface between a donor and an acceptor material is where charge separation occurs. The tunable energy levels of pentacenedione derivatives make them attractive candidates for either the donor or acceptor component. nih.govresearchgate.net

A new series of tetraryl-substituted pentacenedione derivatives featuring a strong electron donor (triphenylamine) exhibited a narrowed electrochemical band gap of 1.38 eV and a significant intramolecular charge transfer (ICT) band. rsc.org Such properties are highly desirable for materials used in photovoltaics, as they can improve light absorption in the solar spectrum. The TPA groups themselves are used as dye sensitizers in solar cells, reinforcing the potential of TPA-pentacenedione systems in OPVs. nih.govrsc.org While research on pentacene itself for photovoltaics has been less intensive than for transistors, studies have shown that doping pentacene can lead to highly efficient organic solar cells. nih.gov

Utilisation in Photoinitiators for Polymerization

Donor-acceptor organic compounds, including those based on the pentacenedione structure, have been identified as useful photoinitiators in polymerization reactions. nih.govrsc.orgresearchgate.net A photoinitiator is a molecule that, upon absorbing light, generates reactive species (radicals or cations) that initiate polymerization. There is active research into photoinitiators that are activated by visible light, which offers safety advantages and better light penetration compared to traditional UV-light processes. researchgate.net The strong absorption properties of complex organic dyes, a category that includes pentacenedione derivatives, make them promising candidates for these advanced photoinitiating systems. researchgate.net

Integration into Donor-Acceptor Molecular Systems for Optoelectronics

The strategic design of donor-acceptor (D-A) molecular systems is a cornerstone of modern organic electronics, enabling the development of materials with tailored properties for a range of optoelectronic applications. rsc.orgresearchgate.net These systems function by combining an electron-donating (D) unit with an electron-accepting (A) unit, which can be linked through either a π-conjugated or a non-conjugated bridge. nih.gov This architecture facilitates intramolecular charge transfer (ICT), a critical process for the function of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govrsc.org

Within this framework, quinone-based molecules are popular choices for the acceptor component due to their inherent redox activity. nih.gov this compound, a derivative of pentacene, serves as a valuable acceptor moiety in the construction of novel D-A systems. mdpi.com Its quinone structure can be chemically modified to tune the electronic and optical properties of the resulting molecule. rsc.orgrsc.org

Recent research has focused on the synthesis of new D-A molecules by functionalizing the pentacenedione core. rsc.orgrsc.org One successful strategy involves starting from pentacene-5,7,12,14-tetraone, which can be selectively transformed to create a 7,12-bis(dibromomethylene)-7,12-dihydropentacene-5,14-dione intermediate. nih.gov This intermediate then serves as a scaffold for introducing various electron-donating aryl groups via Suzuki-Miyaura coupling reactions, resulting in a series of tetraryl-substituted pentacenedione derivatives (Ar4-PDs). rsc.orgrsc.org

These Ar4-PDs exhibit highly twisted molecular conformations due to significant steric hindrance between the aryl substituents and the core structure. rsc.orgrsc.org This twisting is beneficial as it can disrupt typical herringbone π-stacking in the solid state, which may facilitate more efficient charge transport. nih.gov The electronic and redox properties of these D-A molecules are strongly influenced by the nature of the attached aryl donor groups. rsc.orgrsc.org

For instance, when a potent electron donor like triphenylamine (TPA) is incorporated, the resulting derivative (named 5a in a 2024 study) displays amphoteric redox behavior, meaning it can be both oxidized and reduced reversibly. nih.govrsc.org This particular derivative shows a significantly narrowed electrochemical band gap and a distinct ICT band in its absorption spectrum. rsc.org The twisted structure is believed to enable through-space interactions between the TPA donor and the anthraquinone (B42736) acceptor part of the molecule. nih.gov

Density functional theory (DFT) calculations confirm the spatial separation of the frontier molecular orbitals in these systems. In the TPA-substituted derivative 5a , the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-donating TPA groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting anthraquinone unit. rsc.org This spatial segregation is a hallmark of an effective D-A system and is crucial for applications in optoelectronics.

The electrochemical properties of several synthesized Ar4-PDs were investigated using cyclic voltammetry, revealing how different donor groups tune the material's electronic characteristics. nih.govrsc.org

Table 1: Electrochemical Properties of Donor-Acceptor Systems Based on Pentacenedione Derivatives

| Compound | Donor Group (Ar) | First Oxidation Onset (V) | First Reduction Onset (V) | Electrochemical Band Gap (E_g) (eV) |

| 3a | Anisole (B1667542) | +1.25 | -0.23 | 1.48 |

| 5a | Triphenylamine | +0.95 | -0.43 | 1.38 |

| 5c | 2-Thiophene | +1.38 | -1.01 | 2.39 |

Data sourced from cyclic voltammetry analysis. The electrochemical band gap is calculated from the onset potentials of the first oxidation and reduction processes. rsc.org

The findings demonstrate that by choosing an appropriate electron-donating group, the band gap of the pentacenedione-based D-A system can be systematically engineered. The TPA-substituted derivative 5a , with the narrowest band gap of 1.38 eV, also exhibited an optical band gap of 1.55 eV, confirming its potential as a low-gap organic semiconductor. rsc.org The presence of a strong ICT band and tunable electrochemical properties make these materials promising candidates for advanced applications in organic electronics. rsc.orgnih.govrsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) has been a primary tool for characterizing the structural and electronic nature of 5,14-pentacenedione and its derivatives.

Geometry Optimization and Conformational Landscapes

DFT calculations have been instrumental in determining the optimized geometry and exploring the conformational possibilities of this compound and its derivatives. For the parent this compound, a planar conformational structure is observed in the crystalline state. mdpi.com However, the introduction of bulky substituents can lead to significant conformational changes.

For instance, a series of tetraryl-substituted pentacenedione derivatives (Ar4-PDs) were found to possess highly twisted conformations. rsc.orgrsc.org This distortion from planarity is a direct result of the steric hindrance between the aryl substituents and the anthraquinodimethane moiety. rsc.orgrsc.org Specifically, in one study, the central pentacene (B32325) structure of a derivative was found to favor a non-planar, kinked shape due to increased steric hindrance around the quinone group converted into a quinodimethane moiety. rsc.orgnih.gov Another study on asymmetrically substituted pentacene derivatives synthesized from 5,7,12,14-pentacenetetrone (B1580515) also highlighted how substituent size influences the molecular packing in the solid state. nih.govresearchgate.net

In a different approach, double S-vinylation reactions on a pentacenedione derivative to incorporate electron-donating 1,4-dithiafulvenyl groups resulted in a twisted conformation with doubly curved π-surfaces. nih.gov These computational findings are consistently confirmed by single-crystal X-ray diffraction analysis. rsc.orgrsc.org

Electronic Band Structure and Density of States

DFT calculations have been crucial in understanding the electronic properties of this compound, including its electronic band structure and density of states (DOS). The parent this compound is an organic semiconductor. mdpi.com The introduction of electron-donating or electron-withdrawing groups can significantly modulate its electronic characteristics.

In a study of tetraryl-substituted pentacenedione derivatives, it was found that the nature of the aryl group critically influences the redox properties. rsc.orgrsc.org When the aryl group is a strong electron donor like triphenylamine (B166846) (TPA), the derivative exhibits amphoteric redox behavior and a narrowed electrochemical band gap of 1.38 eV. rsc.orgrsc.org DFT calculations for this derivative showed that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-donating TPA groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting anthraquinone (B42736) unit. rsc.org This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor (D-A) system and leads to an intramolecular charge transfer (ICT) band in the visible region of its absorption spectrum. rsc.org

The electrochemical band gaps for other derivatives were calculated to be 1.48 eV and 2.39 eV, demonstrating the tunability of the electronic properties through molecular design. rsc.org The optical band gap for one derivative was determined to be 1.55 eV from its UV-vis absorption spectrum, which was in good agreement with the value obtained from cyclic voltammetry. rsc.org

| Derivative | First Oxidation Potential (V) | First Reduction Potential (V) | Electrochemical Band Gap (eV) |

| 3a | - | - | 1.48 |

| 5a (TPA-substituted) | +1.18 (quasi-reversible) | -0.94 | 1.38 |

| 5c | - | - | 2.39 |

Data sourced from cyclic voltammetric analysis. rsc.org

Molecular Mechanics (MM) Simulations for Conformational Analysis

While DFT is powerful for electronic structure, molecular mechanics (MM) simulations are well-suited for exploring the conformational landscapes of large and flexible molecules. For derivatives of pentacene, MM simulations have been used to model the conformational properties of co-polymers, providing theoretical explanations for experimental data. mun.ca These simulations help in understanding how the molecule's shape and flexibility are influenced by its environment and substituent groups.

Ab Initio Calculations for Understanding Electronic Structure and Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for understanding electronic structure and intermolecular interactions. Quantum chemical ab initio calculations have been employed to analyze the molecular packing motifs in pentacene and its oxo-derivatives, including a related compound, 6,13-pentacenequinone (B1223199). acs.org These calculations revealed a pronounced charge localization at the oxygen atoms of the oxo-derivatives. acs.org This charge localization leads to an additional electrostatic O-π interaction, which favors a planar stacking arrangement in the crystal, in contrast to the herringbone packing of pentacene. acs.org Furthermore, these calculations showed that the polarizability of the π-system is reduced and the molecular quadrupole moment is altered in the oxo-species, resulting in a decrease in lattice energy. acs.org

Modeling Intermolecular Interactions and Crystal Packing